[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid
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Overview
Description
[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid is a complex organic compound that features a triazine ring, a phenoxy group, and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the reaction of cyanuric chloride with appropriate amines under controlled conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic aromatic substitution reaction, where the triazine ring reacts with a phenol derivative.
Formation of the Pyrrolidine Moiety: The pyrrolidine ring is synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Final Coupling: The final step involves coupling the triazine-phenoxy intermediate with the pyrrolidine derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the triazine ring or the carbonyl group in the pyrrolidine moiety, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the triazine ring and phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium hydroxide, alkyl halides, and acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential as a drug candidate. Its triazine ring and phenoxy group are common motifs in pharmaceuticals, suggesting possible bioactivity.
Medicine
The compound could be explored for its therapeutic potential, particularly in targeting specific enzymes or receptors. Its structure may allow it to interact with biological targets in a unique manner.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of [3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The triazine ring could play a role in binding to active sites, while the phenoxy and pyrrolidine groups may enhance its affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- [2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetic acid
- [3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propionic acid
- [2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butyric acid
Uniqueness
The uniqueness of [3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid lies in its combination of functional groups
Properties
CAS No. |
50651-38-2 |
---|---|
Molecular Formula |
C25H33ClN6O5S |
Molecular Weight |
565.1 g/mol |
IUPAC Name |
[3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid |
InChI |
InChI=1S/C23H27ClN6O2.C2H6O3S/c1-23(2)28-21(25)27-22(26)30(23)17-8-9-19(18(24)13-17)32-14-15-6-5-7-16(12-15)20(31)29-10-3-4-11-29;1-2-6(3,4)5/h5-9,12-13H,3-4,10-11,14H2,1-2H3,(H4,25,26,27,28);2H2,1H3,(H,3,4,5) |
InChI Key |
UMNBEQHKUMETSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCC3=CC(=CC=C3)C(=O)N4CCCC4)Cl)N)N)C |
Origin of Product |
United States |
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